molecular formula C7H14ClNO2 B2698389 (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride CAS No. 2375249-63-9

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride

Cat. No.: B2698389
CAS No.: 2375249-63-9
M. Wt: 179.64
InChI Key: ZXZHELRQBPPAOT-KGZKBUQUSA-N
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Description

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride is a spirocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . This process typically requires minimal chromatographic purifications, making it efficient for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: Shares a similar spirocyclic structure but lacks the hydroxyl groups.

    Spirocyclic oxindoles: Another class of spirocyclic compounds with different core structures.

Uniqueness

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other spirocyclic compounds .

Properties

IUPAC Name

(7R,8S)-5-azaspiro[3.4]octane-7,8-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-5-4-8-7(6(5)10)2-1-3-7;/h5-6,8-10H,1-4H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZHELRQBPPAOT-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C(CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H]([C@@H](CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375249-63-9
Record name rac-(7R,8S)-5-azaspiro[3.4]octane-7,8-diol hydrochloride
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